molecular formula C22H21N3O5S B2895568 N-{2-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 921152-42-3

N-{2-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No. B2895568
CAS RN: 921152-42-3
M. Wt: 439.49
InChI Key: QCNYTURJSKHHGX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups, including a furan ring, a methoxyphenyl group, a pyrazole ring, and a methanesulfonamide group. These functional groups could potentially confer a variety of chemical properties and reactivities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (furan and phenyl) could contribute to the compound’s stability and reactivity. The methanesulfonamide group could potentially form hydrogen bonds with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the furan ring is an aromatic heterocycle and can undergo electrophilic aromatic substitution. The pyrazole ring can act as a ligand in coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Catalytic and Chemical Reactions

N-{2-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is involved in various catalytic and chemical reactions. For instance, it plays a role in the C-H activation at the 2-position of furan, resulting in the production of methane and other aryl compounds. This process can be catalyzed by certain Ru(II) complexes (Pittard et al., 2004). Additionally, this compound is integral to the synthesis of various derivatives, such as diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes, which have shown potential biological activity (Li et al., 2010).

Synthesis and Structural Analysis

In the field of synthesis and structural analysis, this compound is key in the creation of furylmethane derivatives. An effective two-phase reaction system utilizing –SO3H functionalized ionic liquids has been investigated for the high yield production of tri(furyl)methane from furfural and furan (Shinde & Rode, 2017). Moreover, the total synthesis of methanogenic cofactors like methanofuran has been achieved starting from compounds including methyl 5-formyl-3-furoate (Sullins et al., 1993).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Without specific information, it’s difficult to predict, but many drugs work by interacting with proteins in the body, such as enzymes or receptors .

Future Directions

Future research on this compound could involve exploring its potential uses. For example, it could be tested for biological activity to see if it has potential as a drug. Additionally, its chemical properties and reactivity could be studied further .

properties

IUPAC Name

N-[2-[2-(furan-2-carbonyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-29-20-11-6-4-9-16(20)19-14-18(23-25(19)22(26)21-12-7-13-30-21)15-8-3-5-10-17(15)24-31(2,27)28/h3-13,19,24H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNYTURJSKHHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=CC=C4NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

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